5'-GTP trisodium salt hydrate
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Overview
Description
5’-Guanosine triphosphate trisodium salt hydrate is a purine nucleotide that plays a crucial role in various biochemical processes. It is a derivative of guanosine triphosphate, which is essential for energy transfer, signal transduction, and protein synthesis in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
5’-Guanosine triphosphate trisodium salt hydrate is typically prepared by the enzymatic phosphorylation of guanosine 5’-monophosphate. This process involves the use of specific enzymes that facilitate the addition of phosphate groups to guanosine monophosphate, resulting in the formation of guanosine triphosphate .
Industrial Production Methods
In industrial settings, the production of 5’-Guanosine triphosphate trisodium salt hydrate involves large-scale enzymatic reactions followed by purification using ion exchange chromatography. This method ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
5’-Guanosine triphosphate trisodium salt hydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to guanosine diphosphate and inorganic phosphate.
Phosphorylation: It can participate in phosphorylation reactions, transferring its phosphate groups to other molecules.
Binding Reactions: It binds to proteins and other molecules, influencing their activity.
Common Reagents and Conditions
Common reagents used in reactions involving 5’-Guanosine triphosphate trisodium salt hydrate include water for hydrolysis and specific enzymes for phosphorylation. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from the reactions of 5’-Guanosine triphosphate trisodium salt hydrate include guanosine diphosphate, guanosine monophosphate, and inorganic phosphate .
Scientific Research Applications
5’-Guanosine triphosphate trisodium salt hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in various enzymatic reactions and as a standard in nucleotide analysis.
Biology: The compound is essential for studying signal transduction pathways, protein synthesis, and cellular energy metabolism.
Medicine: It is used in research related to cell signaling, cancer, and metabolic disorders.
Industry: The compound is utilized in the production of pharmaceuticals and as a reagent in biochemical assays
Mechanism of Action
5’-Guanosine triphosphate trisodium salt hydrate exerts its effects by binding to and activating G proteins. This binding triggers a cascade of intracellular events, leading to the activation or inhibition of various signaling pathways. The compound also plays a role in the synthesis of RNA and DNA by serving as a substrate for polymerases .
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): Another purine nucleotide involved in energy transfer and signal transduction.
Cytidine triphosphate (CTP): A pyrimidine nucleotide that participates in lipid synthesis and RNA transcription.
Uridine triphosphate (UTP): A pyrimidine nucleotide involved in carbohydrate metabolism and RNA synthesis
Uniqueness
5’-Guanosine triphosphate trisodium salt hydrate is unique due to its specific role in activating G proteins and its involvement in both RNA and DNA synthesis. Unlike other nucleotides, it has a distinct structure that allows it to participate in a wide range of biochemical processes .
Properties
Molecular Formula |
C10H18N5NaO15P3+ |
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Molecular Weight |
564.19 g/mol |
IUPAC Name |
sodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;hydrate |
InChI |
InChI=1S/C10H16N5O14P3.Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;1H2/q;+1; |
InChI Key |
DTXOVEQJIGBCCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.O.[Na+] |
Origin of Product |
United States |
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